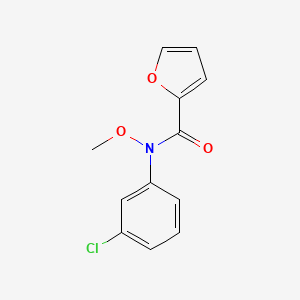
8-Trichloromethyldihydroberberine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Trichloromethyldihydroberberine is an isoquinoline alkaloid derived from the roots of various Berberis species, such as Berberis glaucocarpa . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of parasitic diseases like leishmaniasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Trichloromethyldihydroberberine typically involves classical and modern isolation techniques. These include column and preparative chromatography, as well as Sephadex LH-20 . The compound can also be isolated as an artifact during the extraction of other alkaloids from Berberis species .
Industrial Production Methods: This process may include solvent extraction, crystallization, and chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 8-Trichloromethyldihydroberberine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 8-Trichloromethyldihydroberberine involves its interaction with specific molecular targets. Molecular docking studies have revealed that it targets enzymes such as Leishmania N-myristoyl transferase, methionyl-tRNA synthetase, and pteridine reductase 1 . These interactions disrupt essential biological processes in the parasite, leading to its death . In antidiabetic applications, the compound inhibits α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, thereby reducing blood glucose levels .
Comparación Con Compuestos Similares
- Berberine
- Palmatine
- Columbamine
- Jatrorrhizine
Comparison: 8-Trichloromethyldihydroberberine is unique among these compounds due to its trichloromethyl group, which enhances its biological activity . While berberine and palmatine also exhibit antileishmanial and antidiabetic properties, this compound has shown superior efficacy in some studies .
Propiedades
Número CAS |
50932-22-4 |
|---|---|
Fórmula molecular |
C21H18Cl3NO4 |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
16,17-dimethoxy-14-(trichloromethyl)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene |
InChI |
InChI=1S/C21H18Cl3NO4/c1-26-15-4-3-12-7-14-13-9-17-16(28-10-29-17)8-11(13)5-6-25(14)20(21(22,23)24)18(12)19(15)27-2/h3-4,7-9,20H,5-6,10H2,1-2H3 |
Clave InChI |
CAGHPRDTHLKFCW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2C(Cl)(Cl)Cl)OCO5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


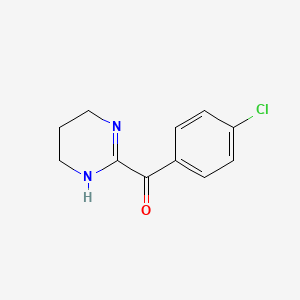
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
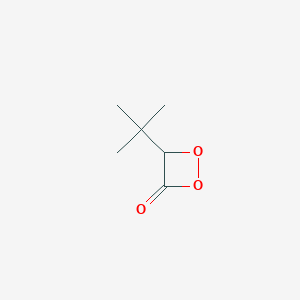

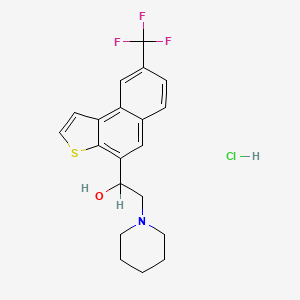
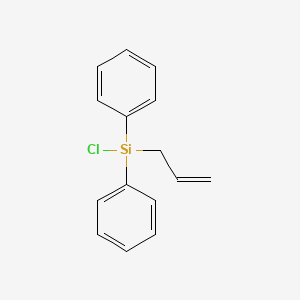
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
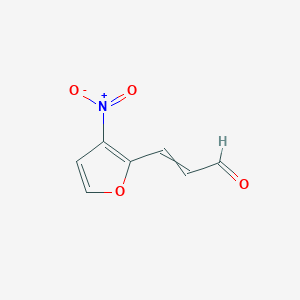
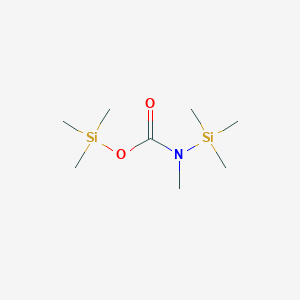

![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
